

"2-Amino-5-[(dimethylamino)methyl]pyridine"

CAS number 1197404-30-0

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Compound of Interest

Compound Name:	2-Amino-5-[(dimethylamino)methyl]pyridine
Cat. No.:	B2581909

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An In-Depth Technical Guide to **2-Amino-5-[(dimethylamino)methyl]pyridine**

Abstract

This technical guide provides a comprehensive overview of **2-Amino-5-[(dimethylamino)methyl]pyridine** (CAS No. 1197404-30-0), a functionalized aminopyridine derivative. While specific research on this compound is limited, its structure embodies the highly valuable 2-aminopyridine scaffold, a privileged pharmacophore in modern drug discovery.^{[1][2][3]} This document synthesizes information from analogous structures and established chemical principles to offer insights for researchers, scientists, and drug development professionals. We will cover physicochemical properties, propose a viable synthetic pathway, detail expected characterization data, and explore its potential applications as a versatile building block in medicinal chemistry.

Introduction and Strategic Importance

The 2-aminopyridine moiety is a cornerstone of numerous biologically active molecules.^{[1][4]} Its simple, low-molecular-weight structure provides a perfect foundation for creating diverse and potent pharmacophores that can target a wide array of biological systems.^{[1][3]} Derivatives of 2-aminopyridine have demonstrated a vast range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.^{[2][4]}

2-Amino-5-[(dimethylamino)methyl]pyridine, in particular, combines three key functional groups:

- A 2-Aminopyridine Core: Acts as a versatile hydrogen bond donor and acceptor and can coordinate with metal ions, making it a frequent component in enzyme inhibitors.[\[2\]](#)
- A Pyridine Ring: A bioisostere for a phenyl ring but with improved solubility and metabolic properties. The nitrogen atom can act as a hydrogen bond acceptor.
- A Tertiary Amine Side Chain: The dimethylaminomethyl group at the 5-position introduces a basic center, which can be crucial for modulating physicochemical properties like solubility and for forming salt bridges with biological targets.

This unique combination makes it a highly attractive, yet under-explored, building block for combinatorial chemistry and targeted drug design.

Physicochemical and Structural Properties

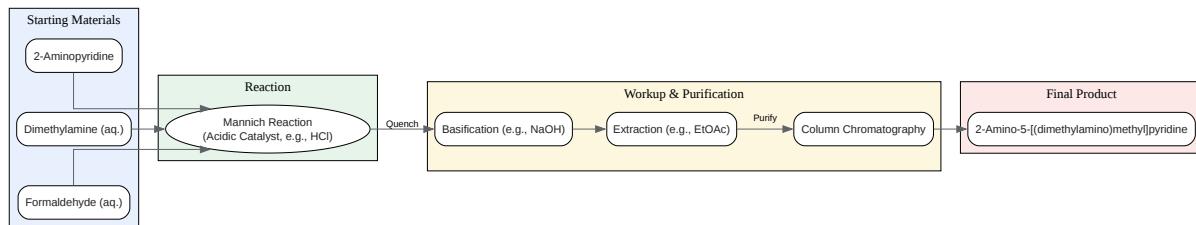
The fundamental properties of the molecule are summarized below. While experimental data is scarce, these values provide a baseline for experimental design.

Property	Value	Source
CAS Number	1197404-30-0	[5] [6] [7]
Molecular Formula	C ₈ H ₁₃ N ₃	[5] [6]
Molecular Weight	151.21 g/mol	[6] [8]
Synonyms	N-[(6-amino-3-pyridinyl)methyl]-N,N-dimethylamine	[5]
Predicted LogP	0.27	[9]
Predicted Boiling Point	254.2±25.0 °C at 760 mmHg	[9]
Predicted Density	1.2±0.1 g/cm ³	[9]

Proposed Synthetic Pathway

While a specific, published synthesis for **2-Amino-5-[(dimethylamino)methyl]pyridine** is not readily available, a plausible and efficient route can be designed based on the well-established Mannich reaction, a cornerstone of aminomethylation chemistry.

Workflow: Mannich Reaction Approach



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Caption: Proposed synthetic workflow via the Mannich reaction.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on general procedures for Mannich reactions involving aminopyridines.

- **Reaction Setup:** To a stirred solution of 2-aminopyridine (1 equivalent) in ethanol and concentrated hydrochloric acid (catalytic amount) in a round-bottom flask, add an aqueous solution of dimethylamine (1.1 equivalents, 40 wt. %).
- **Reagent Addition:** Cool the mixture to 0-5 °C in an ice bath. Slowly add an aqueous solution of formaldehyde (1.1 equivalents, 37 wt. %) dropwise, ensuring the temperature remains below 10 °C.

- Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Workup: Once the starting material is consumed, cool the mixture again in an ice bath and carefully basify to pH > 10 by adding a cold aqueous solution of sodium hydroxide (e.g., 2M NaOH).
- Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x volumes).
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure **2-Amino-5-[(dimethylamino)methyl]pyridine**.

Spectroscopic Characterization (Predicted)

For a researcher who has synthesized this compound, the following spectroscopic signatures would be expected to confirm its identity.

- ^1H NMR (400 MHz, CDCl_3):
 - $\delta \sim 7.9\text{-}8.0$ ppm (d, 1H): Proton at C6 (adjacent to the ring nitrogen).
 - $\delta \sim 7.2\text{-}7.3$ ppm (dd, 1H): Proton at C4 (coupled to C3 and C5 protons).
 - $\delta \sim 6.5\text{-}6.6$ ppm (d, 1H): Proton at C3 (adjacent to the amino group).
 - $\delta \sim 4.5\text{-}4.8$ ppm (s, 2H): Broad singlet for the $-\text{NH}_2$ protons.
 - $\delta \sim 3.4\text{-}3.5$ ppm (s, 2H): Singlet for the benzylic $-\text{CH}_2-$ protons.
 - $\delta \sim 2.2\text{-}2.3$ ppm (s, 6H): Singlet for the two $-\text{N}(\text{CH}_3)_2$ methyl groups.
- ^{13}C NMR (100 MHz, CDCl_3):
 - $\delta \sim 158\text{-}160$ ppm: C2 (carbon bearing the amino group).

- δ ~148-150 ppm: C6.
- δ ~135-137 ppm: C4.
- δ ~120-122 ppm: C5.
- δ ~108-110 ppm: C3.
- δ ~60-62 ppm: Benzylic -CH₂- carbon.
- δ ~45-47 ppm: -N(CH₃)₂ carbons.

- Mass Spectrometry (ESI+):
 - m/z: 152.1182 [M+H]⁺ (Calculated for C₈H₁₄N₃⁺).
- Infrared (IR) Spectroscopy:
 - ~3450-3300 cm⁻¹: N-H stretching (primary amine).
 - ~3000-2800 cm⁻¹: C-H stretching (aliphatic and aromatic).
 - ~1620-1580 cm⁻¹: C=C and C=N stretching (pyridine ring).
 - ~1450 cm⁻¹: N-H bending.

Applications in Drug Discovery

The true potential of **2-Amino-5-[(dimethylamino)methyl]pyridine** lies in its role as a scaffold for developing novel therapeutics. The 2-aminopyridine core is a known "hero in drug discovery" and is present in numerous approved drugs and clinical candidates.[1][2]

Logical Framework: Role as a Pharmacophore

Caption: Pharmacophoric features and potential therapeutic applications.

Potential Therapeutic Roles:

- Kinase Inhibitors: The 2-aminopyridine motif is a classic "hinge-binder" that anchors inhibitors to the ATP-binding site of many protein kinases. Recent studies have shown the efficacy of novel 2-aminopyridine derivatives as potent CDK9 inhibitors for treating cancers. [10] This compound provides a pre-functionalized core for developing new kinase inhibitors.
- HDAC Inhibitors: The amino group can act as a zinc-binding group, a critical feature for inhibitors of histone deacetylases (HDACs), which are important epigenetic targets in oncology. Dual CDK/HDAC inhibitors based on this scaffold have been successfully developed.[10]
- Antimicrobial Agents: The 2-aminopyridine scaffold is present in compounds with antibacterial activity, potentially by targeting essential bacterial enzymes like FtsZ.[11]
- Central Nervous System (CNS) Agents: The tertiary amine side chain can be protonated at physiological pH, which can enhance solubility and potentially aid in crossing the blood-brain barrier, making this scaffold interesting for developing agents targeting neurological disorders.[12]

Safety and Handling

No specific toxicity data is available for CAS 1197404-30-0. However, based on structurally related aminopyridines like 2-amino-5-methylpyridine, the compound should be handled with care.[13]

- Hazard Class: Likely to be toxic if swallowed or in contact with skin.[13]
- Personal Protective Equipment (PPE): Wear standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
- Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust or aerosols.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

2-Amino-5-[(dimethylamino)methyl]pyridine is a promising yet underexplored chemical entity. Its structure combines the proven utility of the 2-aminopyridine pharmacophore with a strategically placed dimethylaminomethyl group that offers a handle for modulating physicochemical properties. While direct experimental data is limited, this guide provides a robust framework based on established chemical principles and data from analogous compounds. It presents a viable synthetic route, predicted characterization data, and a clear rationale for its application in drug discovery, particularly in the fields of oncology and infectious diseases. This molecule represents a valuable addition to the medicinal chemist's toolbox, poised for the development of next-generation therapeutics.

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